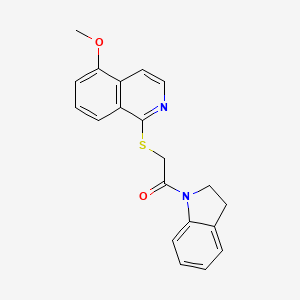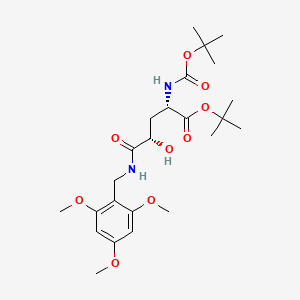
(2S,4S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate is a useful research compound. Its molecular formula is C24H38N2O9 and its molecular weight is 498.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis Techniques
Researchers have developed methods for the asymmetric synthesis of unsaturated β-amino acid derivatives, which are crucial for synthesizing various biologically active compounds. Techniques involve highly stereoselective conjugate additions and deprotection procedures that maintain unsaturation in the molecules, essential for further chemical transformations (Davies, Fenwick, & Ichihara, 1997). These methods are foundational for producing complex molecules with precise stereochemistry, highlighting the significance of advanced synthetic strategies in drug development and chemical biology.
Chemical Synthesis of Bioactive Molecules
Another significant application involves the synthesis of chromogenic amino acids used in assays to detect HIV-protease activity. This showcases the compound's utility in developing sequence-specific chromogenic protease substrates, critical for biomedical research and therapeutic monitoring (Badalassi, Nguyen, Crotti, & Reymond, 2002). The ability to create precise and functional chromogenic substrates aids in the advancement of diagnostic methods and the development of targeted treatments.
Novel Drug Delivery Systems
The compound's derivatives have been explored for their potential in creating biodegradable polymers via alternating copolymerization with carbon dioxide. This innovation represents a step towards environmentally benign materials that could be used in drug delivery systems, showcasing the compound's versatility beyond traditional chemical synthesis to applications in materials science and pharmacology (Tsai, Wang, & Darensbourg, 2016).
Anticancer Drug Synthesis
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their anticancer properties. These complexes exhibit significant cytotoxicity against various human tumor cell lines, demonstrating the compound's relevance in developing new anticancer agents (Basu Baul, Basu, Vos, & Linden, 2009). This research underscores the importance of chemical synthesis in generating novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl (2S,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O9/c1-23(2,3)34-21(29)16(26-22(30)35-24(4,5)6)12-17(27)20(28)25-13-15-18(32-8)10-14(31-7)11-19(15)33-9/h10-11,16-17,27H,12-13H2,1-9H3,(H,25,28)(H,26,30)/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVVRMSBQACAJS-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)NCC1=C(C=C(C=C1OC)OC)OC)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C[C@@H](C(=O)NCC1=C(C=C(C=C1OC)OC)OC)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2993077.png)
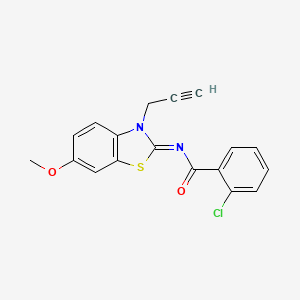

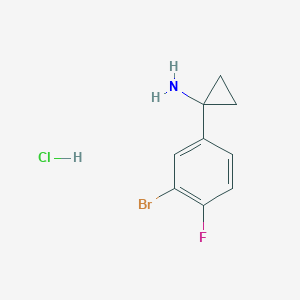
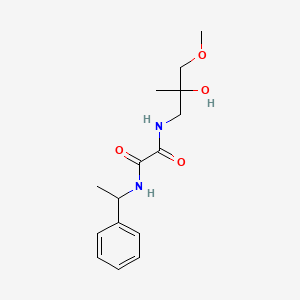

![2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2993087.png)
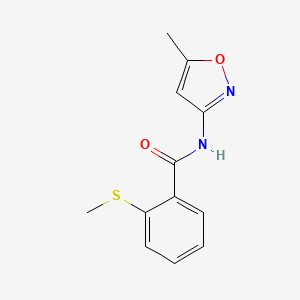
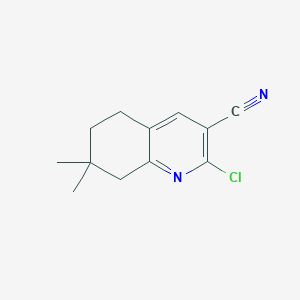
![N-methyl-4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B2993090.png)
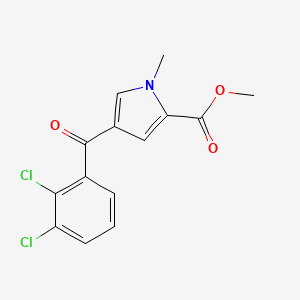
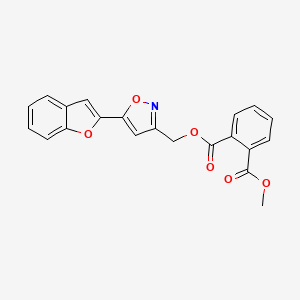
![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993099.png)
